molecular formula C9H11N5 B2488186 N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine CAS No. 1856452-00-0

N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B2488186
CAS No.: 1856452-00-0
M. Wt: 189.222
InChI Key: HYOJVDGNJGSREE-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a chemical compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom of the triazole ring, which is fused to a pyridazine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of hydrazine derivatives and cyclopropylmethyl halides in the presence of a base to facilitate the formation of the triazole ring. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would typically include steps such as the preparation of starting materials, reaction optimization, purification, and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions often performed in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols; reactions conducted under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives. Substitution reactions typically result in the formation of new compounds with modified functional groups.

Scientific Research Applications

N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]pyrazine: A similar compound with a pyrazine ring fused to the triazole ring.

    1,2,4-Triazolo[4,3-b]pyridazine: Another compound with a pyridazine ring fused to the triazole ring, but with different substituents.

    Cyclopropylmethyl-substituted triazoles: Compounds with similar cyclopropylmethyl groups attached to triazole rings.

Uniqueness

N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is unique due to its specific structural features, including the cyclopropylmethyl group and the fused triazole-pyridazine ring system. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-2-7(1)5-10-8-3-4-9-12-11-6-14(9)13-8/h3-4,6-7H,1-2,5H2,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOJVDGNJGSREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=NN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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